molecular formula C18H17F5NO5P B2880183 Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate CAS No. 1337529-56-2

Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate

Cat. No.: B2880183
CAS No.: 1337529-56-2
M. Wt: 453.302
InChI Key: MIILDBHEJQLACD-PAUNIHGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate is a chiral organophosphorus compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a phosphoryl group attached to a chiral L-alanine moiety, along with perfluorophenoxy and phenoxy substituents. The combination of these groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate typically involves the reaction of a chiral L-alanine derivative with a phosphorylating agent. One common method includes the use of phosphorus-centered radicals, which are generated through photo-, electro-, or chemical oxidation/reduction of precursors . The reaction conditions often involve mild temperatures and the presence of radical initiators to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalytic amounts of inexpensive reagents like salicylic acid can promote efficient synthesis . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents like CHCl3, radical initiators, and transition metal catalysts such as tetrakis(triphenylphosphine)palladium . Reaction conditions typically involve mild temperatures and controlled atmospheres to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include phosphinates, phosphinic amides, and phosphoramidates, which are valuable intermediates in organic synthesis and pharmaceutical development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral organophosphorus compounds such as:

Uniqueness

What sets Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate apart is its unique combination of perfluorophenoxy and phenoxy groups, which impart distinct chemical properties and enhance its reactivity and stability. This makes it particularly valuable in applications requiring high selectivity and efficiency.

Properties

IUPAC Name

propan-2-yl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIILDBHEJQLACD-PAUNIHGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F5NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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